molecular formula C7H8N2O2S B1530622 n-(5-Acetyl-1,3-thiazol-2-yl)acetamide CAS No. 860620-57-1

n-(5-Acetyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1530622
CAS No.: 860620-57-1
M. Wt: 184.22 g/mol
InChI Key: OGTYHEPGCIAZTQ-UHFFFAOYSA-N
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Description

N-(5-Acetyl-1,3-thiazol-2-yl)acetamide is a thiazole-derived compound characterized by an acetyl group at position 5 of the thiazole ring and an acetamide moiety at position 2 (Figure 1). Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The acetyl and acetamide substituents in this compound contribute to its unique electronic and steric profile, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets.

Properties

CAS No.

860620-57-1

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

N-(5-acetyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N2O2S/c1-4(10)6-3-8-7(12-6)9-5(2)11/h3H,1-2H3,(H,8,9,11)

InChI Key

OGTYHEPGCIAZTQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C(S1)NC(=O)C

Canonical SMILES

CC(=O)C1=CN=C(S1)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have shown that n-(5-acetyl-1,3-thiazol-2-yl)acetamide exhibits significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives containing the thiazole moiety have considerable cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound were tested against colon cancer and melanoma cell lines, showing promising results with low GI50 values (0.25–0.69 μM) indicating high potency .
Cell LineGI50 (μM)Activity Level
Colon Cancer0.41–0.69High
Melanoma0.48–13.50Moderate
Ovarian Cancer0.25–5.01High

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

  • Antibacterial and Antifungal Studies : Research indicates that thiazole derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

Study 1: Anticancer Efficacy

A study published in a prominent journal evaluated the efficacy of this compound in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that the compound significantly reduced cell proliferation compared to standard treatments like staurosporine, further supporting its potential as an anticancer agent .

Study 2: Structural Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiazole-containing compounds, revealing that modifications in the thiazole ring could enhance antitumor activity. This study highlighted how slight changes in molecular structure can lead to significant improvements in biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the thiazole ring critically determine biological activity and physicochemical properties:

Compound Name Substituent at Position 4 Substituent at Position 5 Key Properties/Activities Reference
N-(5-Acetyl-1,3-thiazol-2-yl)acetamide Acetamide (position 2) Acetyl Potential hydrogen-bonding sites; moderate lipophilicity
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chlorophenyl - Enhanced electron-withdrawing effects; antimicrobial applications
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide 2-Oxo-2H-chromen-3-yl - Planar chromenone moiety; π-π stacking in enzyme binding
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl - Non-selective COX-1/COX-2 inhibition (IC₅₀ ~9 mM)
N-(5-R-Benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamide Benzyl (variable R groups) - Antitumor activity (NCI screening)

Key Observations :

  • Aryl substituents (e.g., 4-chlorophenyl, chromenone) introduce steric bulk and hydrophobicity, improving membrane permeability but possibly reducing aqueous solubility .
  • Hydrogen-bonding groups (e.g., hydroxyl in 6a) enhance interactions with enzyme active sites, as seen in COX inhibition .

Q & A

Q. What are the key synthetic routes for N-(5-Acetyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones to form the thiazole core, followed by acetylation. For example, chloroacetyl chloride is reacted with 2-amino-5-acetylthiazole in the presence of triethylamine in dioxane at 20–25°C . Optimization includes:
  • Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during acetylation.
  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.
  • Catalyst use : Triethylamine acts as a base to neutralize HCl byproducts, enhancing yield (up to 75% reported for analogous compounds) .

Table 1 : Reaction Conditions for Analogous Thiazole Derivatives

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea + α-bromoacetylacetone, reflux in ethanol68
AcetylationChloroacetyl chloride, triethylamine, dioxane, 25°C75

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and acetyl group (δ 2.6 ppm for CH3_3) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=O) and 1540 cm1^{-1} (C-N) validate the acetamide group .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the thiazole ring .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes like COX-1/COX-2 or 15-LOX, as thiazoles are known inhibitors .
  • Software tools : AutoDock Vina or GOLD simulate ligand-receptor interactions. For example, hydrophobic interactions between the acetyl group and active-site residues (e.g., Val349 in COX-2) enhance binding affinity .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7.5 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., COX-1 from platelets vs. recombinant isoforms) and inhibitor pre-treatment times .
  • SAR analysis : Modify substituents (e.g., replacing acetyl with benzyl groups) to isolate structure-activity trends. For instance, COX-2 selectivity increases with bulky para-substituted aryl groups .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} ranges: COX-1 = 9–15 µM, COX-2 = 11–20 µM) to identify outliers due to assay variability .

Q. What strategies enhance the stability and bioavailability of this compound in preclinical studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility.
  • Formulation optimization : Use nanocarriers (liposomes or PLGA nanoparticles) to increase plasma half-life.
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., deacetylated derivatives) to guide structural modifications .

Data Contradiction Analysis

  • Example : Discrepancies in COX inhibition potency may arise from differences in enzyme sources (human recombinant vs. murine) or assay pH. Validate findings using orthogonal methods (e.g., Western blotting for prostaglandin E2_2 suppression) .

Key Research Gaps

  • Crystallographic data : Limited high-resolution structures of the compound bound to targets. Propose using cryo-EM for dynamic binding studies.
  • In vivo toxicity : No chronic exposure data. Recommend 28-day rodent studies with histopathological analysis .

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